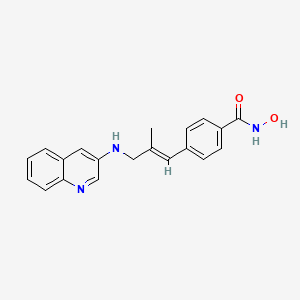
2-(Dicyclohexylphosphino)-N-(2-(Dicyclohexylphosphino)phenyl)-N-phenylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dicyclohexylphosphino)-N-(2-(Dicyclohexylphosphino)phenyl)-N-phenylaniline is a complex organophosphorus compound. It is known for its unique structure, which includes two dicyclohexylphosphino groups attached to a phenyl ring. This compound is often used as a ligand in various catalytic processes due to its ability to stabilize transition metal complexes.
Vorbereitungsmethoden
The synthesis of 2-(Dicyclohexylphosphino)-N-(2-(Dicyclohexylphosphino)phenyl)-N-phenylaniline typically involves the reaction of dicyclohexylphosphine with a suitable aryl halide under specific conditions. One common method is the lithiation of the aryl halide followed by the addition of chlorodicyclohexylphosphine . This reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
2-(Dicyclohexylphosphino)-N-(2-(Dicyclohexylphosphino)phenyl)-N-phenylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions, particularly in the presence of transition metals.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and transition metal catalysts for substitution and coordination reactions. The major products formed depend on the specific reaction conditions and the nature of the transition metal involved.
Wissenschaftliche Forschungsanwendungen
2-(Dicyclohexylphosphino)-N-(2-(Dicyclohexylphosphino)phenyl)-N-phenylaniline is widely used in scientific research, particularly in the field of catalysis. Its applications include:
Chemistry: Used as a ligand in various catalytic processes, enhancing the efficiency and selectivity of reactions.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of complex organic molecules.
Industry: Applied in the production of fine chemicals and materials
Wirkmechanismus
The mechanism by which 2-(Dicyclohexylphosphino)-N-(2-(Dicyclohexylphosphino)phenyl)-N-phenylaniline exerts its effects is primarily through its role as a ligand. It coordinates with transition metals, forming stable complexes that can facilitate various catalytic reactions. The dicyclohexylphosphino groups provide steric hindrance and electronic properties that enhance the stability and reactivity of the metal center .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other phosphine ligands such as:
2-Dicyclohexylphosphino-2’,6’-diisopropoxy-1,1’-biphenyl: Known for its use in asymmetric catalysis.
2-(Dicyclohexylphosphino)biphenyl: Another phosphine ligand with similar applications in catalysis.
What sets 2-(Dicyclohexylphosphino)-N-(2-(Dicyclohexylphosphino)phenyl)-N-phenylaniline apart is its unique structure, which provides a balance of steric and electronic properties, making it particularly effective in stabilizing transition metal complexes and enhancing catalytic activity.
Eigenschaften
Molekularformel |
C42H57NP2 |
|---|---|
Molekulargewicht |
637.9 g/mol |
IUPAC-Name |
2-dicyclohexylphosphanyl-N-(2-dicyclohexylphosphanylphenyl)-N-phenylaniline |
InChI |
InChI=1S/C42H57NP2/c1-6-20-34(21-7-1)43(39-30-16-18-32-41(39)44(35-22-8-2-9-23-35)36-24-10-3-11-25-36)40-31-17-19-33-42(40)45(37-26-12-4-13-27-37)38-28-14-5-15-29-38/h1,6-7,16-21,30-33,35-38H,2-5,8-15,22-29H2 |
InChI-Schlüssel |
CFYVMIZKYURPGH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3N(C4=CC=CC=C4)C5=CC=CC=C5P(C6CCCCC6)C7CCCCC7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[6-Hydroxy-3-(4-methylphenyl)-2-phenyl-1-benzofuran-5-yl]butan-1-one](/img/structure/B12888919.png)
![3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol](/img/structure/B12888925.png)
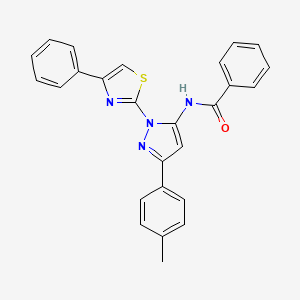

![1-[4-Acetyl-1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]ethanone](/img/structure/B12888947.png)

![2,5,6-Trimethyl-4H-thieno[3,2-b]pyrrole](/img/structure/B12888959.png)
![4-Chloro-N-[3-(3-methylpentan-3-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12888965.png)

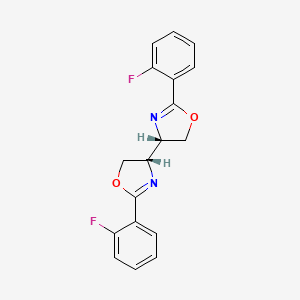
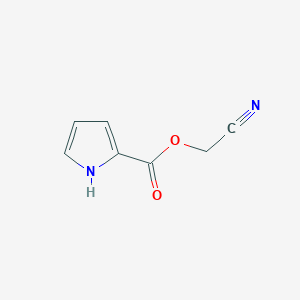
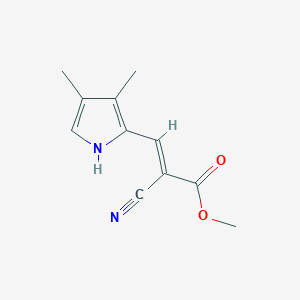
![3-(1-Ethylpiperidin-3-yl)-1,2,4,5-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12888986.png)
